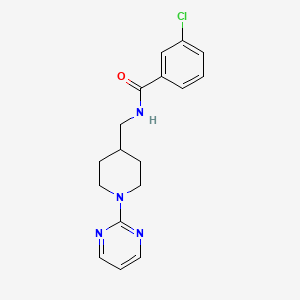

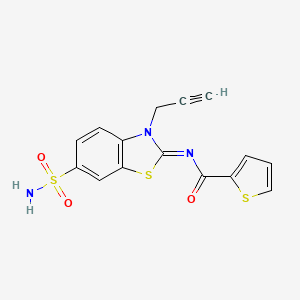

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic compound that contains several functional groups including a pyrimidine ring, a piperidine ring, an amide group, and a chlorobenzene . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available in the literature, it might involve several steps including the formation of the pyrimidine ring, the formation of the piperidine ring, and the coupling of these rings with the benzamide group . The synthesis could involve various chemical reactions such as nucleophilic substitution, condensation, and reduction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings suggests that this compound may have a rigid and planar structure. The chlorine atom on the benzene ring could add to the compound’s polarity .Chemical Reactions Analysis

This compound could undergo various chemical reactions due to the presence of its functional groups. For example, the pyrimidine ring could undergo electrophilic substitution reactions, the piperidine ring could undergo reactions involving the nitrogen atom, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用

Synthesis and Separation Techniques

The compound is involved in the study of nonaqueous capillary electrophoretic separation techniques, showcasing its application in quality control and analysis of related substances such as imatinib mesylate (IM) and its analogs. The research developed a method using a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, demonstrating the effectiveness, simplicity, and cost-efficiency of this approach for quality control purposes (Lei Ye et al., 2012).

Antineoplastic Properties

Investigation into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, has identified the main metabolic pathways in humans. This research provides insights into the biotransformation of flumatinib, suggesting potential for the development of new therapeutic strategies in the treatment of CML (Aishen Gong et al., 2010).

Analgesic and Anti-inflammatory Applications

Novel compounds derived from visnaginone and khellinone, including 3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research indicates their potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering new avenues for the development of therapeutic agents (A. Abu‐Hashem et al., 2020).

Epilepsy Treatment

Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers has highlighted their efficacy in animal models of epilepsy and pain, revealing a promising direction for the development of new treatments for these conditions. Despite facing challenges in development due to toxicities, these studies underscore the therapeutic potential of targeting KCNQ2/Q3 channels in epilepsy management (G. Amato et al., 2011).

Antimicrobial and Anticancer Evaluation

The synthesis of new 2-chloro-3-hetarylquinolines has been conducted, exploring their potential as antimicrobial and anticancer agents. This research offers valuable insights into the development of novel compounds with broad-spectrum activity against various microbial strains and cancer cell lines, highlighting the versatility of pyrimidine derivatives in drug development (S. Bondock & Hanaa Gieman, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

3-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNWQEZXKFXXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)